

Spectroscopic Analysis of Substituted Phenyloxolanes: A Technical Guide for Structural Elucidation

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Compound of Interest

Compound Name:	<i>rac</i> -[(2 <i>R</i> ,3 <i>S</i>)-2-phenyloxolan-3-yl]methanamine
CAS No.:	1807941-14-5
Cat. No.:	B6274088

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Executive Summary

Substituted phenyloxolanes (phenyltetrahydrofurans) represent a critical scaffold in medicinal chemistry, appearing frequently in lignan-class natural products, PAF antagonists, and acetogenins. Their biological activity is strictly governed by stereochemistry—specifically the relative configuration (cis/trans) of substituents on the five-membered ether ring.

This guide provides a rigorous analytical framework for characterizing these molecules. Unlike rigid six-membered rings, oxolanes undergo rapid pseudorotation (envelope/twist flux), making standard coupling constant analysis (

) insufficient for stereochemical assignment. This document outlines a multi-modal approach prioritizing Nuclear Overhauser Effect (NOE) spectroscopy and mass spectrometric fragmentation logic.

Structural Dynamics & Conformational Analysis

Before interpreting spectra, one must understand the ring's flexibility. The oxolane ring exists in a dynamic equilibrium between Envelope (

) and Twist (

) conformations.

- **The Phenyl Anchor:** A bulky phenyl group at the C2 position typically adopts a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric interactions. This "locks" the conformation to a degree, simplifying NMR analysis compared to unsubstituted THF.
- **Pseudorotation Effect:** Because the ring puckers, dihedral angles fluctuate. Consequently, the Karplus relationship for

is less reliable than in cyclohexane systems. A "small" coupling constant does not always guarantee a cis relationship, nor does a "large" one guarantee trans.

NMR Spectroscopy: The Primary Tool

Nuclear Magnetic Resonance (NMR) is the gold standard for determining the relative stereochemistry of substituted phenyloxolanes.

Characteristic Chemical Shifts

The phenyl ring induces significant magnetic anisotropy (shielding/deshielding cones). Protons cis to the phenyl ring often experience shielding (upfield shift), while those trans may be deshielded.

Table 1: Expected

H NMR Parameters for 2-Phenyloxolane Derivatives

Position	Proton Type	Approx. Shift (ppm)	Multiplicity	Diagnostic Note
C2	Benzylic/ -Ether	4.80 – 5.20	dd or t	Critical Handle. Shift varies by electronic nature of phenyl ring.
C5	-Ether	3.80 – 4.20	m	Diastereotopic protons () split significantly if a chiral center exists at C2.
C3/C4	-Methylene	1.80 – 2.40	m	Complex multiplets due to ring puckering.
Ar-H	Aromatic	7.10 – 7.50	m	Look for AA'BB' or AA'BB'C patterns.

Stereochemical Assignment: NOE vs. Coupling

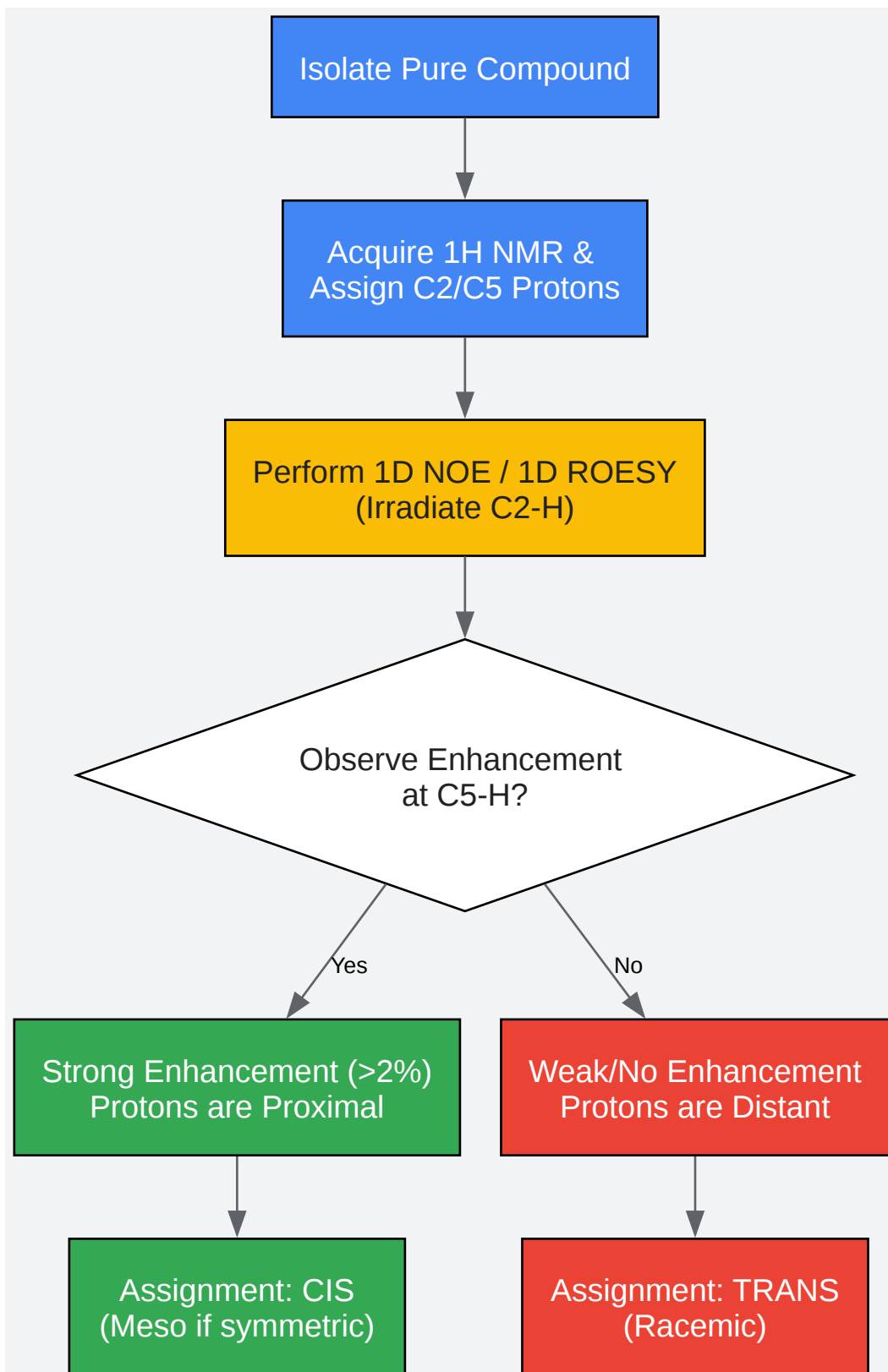
Do not rely solely on

-values. The definitive method for assigning relative stereochemistry (e.g., 2,5-cis vs. 2,5-trans) is NOE (Nuclear Overhauser Effect) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).

- The Cis Rule: Substituents on the same face of the ring are spatially close ($< 5 \text{ \AA}$). Irradiating the C2-benzylic proton will cause significant signal enhancement of the C5-proton if they are cis.
- The Trans Rule: If trans, the distance is typically too large for significant NOE enhancement.

Visualization: Stereochemical Decision Logic

The following diagram illustrates the decision matrix for assigning configuration using 1D NOE.



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Figure 1: Decision tree for distinguishing cis/trans isomers in 2,5-disubstituted phenyloxolanes via NOE.

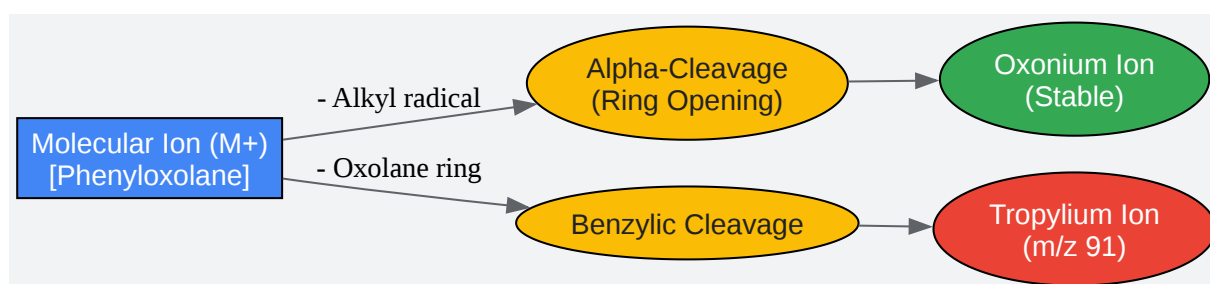
Mass Spectrometry: Fragmentation Patterns

While NMR solves stereochemistry, MS confirms the core connectivity. Phenyloxolanes exhibit distinct fragmentation pathways under Electron Ionization (EI, 70 eV).

Key Fragmentation Pathways

- **-Cleavage (Dominant):** The ether oxygen stabilizes the positive charge. Cleavage occurs at the C2-C3 bond or C5-C4 bond.
- **Benzylic Cleavage:** Loss of the phenyl group is less common than -cleavage because the resulting oxonium ion is more stable than a primary carbocation, but the formation of a tropylium ion (m/z 91) is ubiquitous if the phenyl ring itself cleaves.
- **McLafferty-Type Rearrangement:** If alkyl side chains are present at C3/C4, H-transfer can occur.

Visualization: Fragmentation Mechanism



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Figure 2: Primary fragmentation pathways for phenyloxolanes under Electron Ionization (EI).

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain resolved spectra suitable for coupling analysis and NOE.

- Sample Prep: Dissolve 5–10 mg of purified phenyloxolane in 0.6 mL of CDCl₃ (neutralized with basic alumina to prevent acid-catalyzed isomerization) or Benzene-d₆ (useful for separating overlapping signals).
- Instrument Setup: Minimum 400 MHz (600 MHz preferred for higher dispersion).
- Acquisition Parameters:
 - Pulse Angle: 30° or 90°.
 - Relaxation Delay (): Set to (typically 5–7 seconds) to ensure quantitative integration.
 - Scans: 16–64 scans for ¹H; >512 for ¹³C.
- NOE Experiment:
 - Use the 1D-DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo) sequence for clean selection.
 - Select the benzylic proton (C2-H) for irradiation.
 - Mixing time: 500–800 ms.

Protocol B: GC-MS Analysis

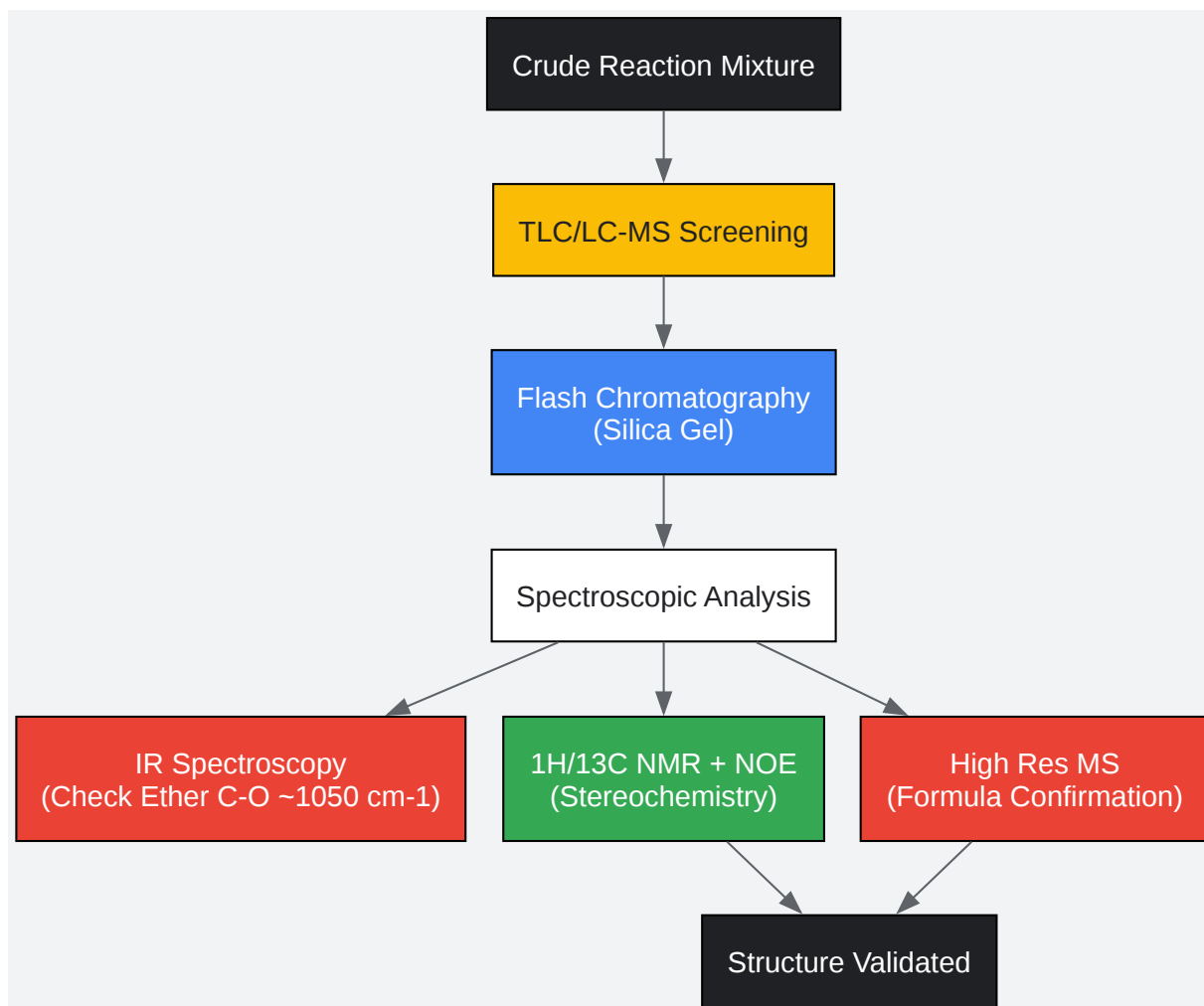
Objective: Confirm molecular weight and fragmentation fingerprint.^[1]

- Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.
- Inlet: Split mode (20:1), 250°C.

- Oven Program:
 - Hold 60°C for 2 min.
 - Ramp 15°C/min to 280°C.
 - Hold 5 min.
- MS Source: Electron Ionization (70 eV), Source Temp 230°C.

Analytical Workflow Summary

The following diagram summarizes the integrated workflow for full structural elucidation.



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Figure 3: Integrated spectroscopic workflow for substituted phenyloxolanes.

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